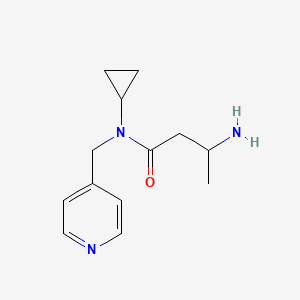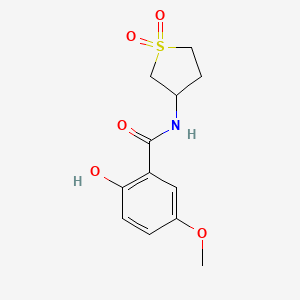
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, commonly known as ACY-241, is a novel and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression, cell signaling, and protein degradation. ACY-241 has shown promising results in preclinical studies for the treatment of multiple myeloma and other cancers.
Mécanisme D'action
ACY-241 selectively inhibits 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, which is involved in the regulation of protein degradation and cell signaling pathways. 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide inhibition leads to the accumulation of misfolded proteins and activation of the unfolded protein response (UPR) pathway, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
ACY-241 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the anti-tumor effects of other chemotherapeutic agents. ACY-241 has also been shown to enhance the immune response against cancer cells by increasing the expression of tumor antigens and activating T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ACY-241 is its selectivity for 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, which reduces the risk of off-target effects. ACY-241 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, the limitations of ACY-241 include its limited solubility in aqueous solutions and the potential for drug resistance in cancer cells.
Orientations Futures
There are several future directions for the research and development of ACY-241. One direction is to investigate the potential of ACY-241 in combination with other chemotherapeutic agents for the treatment of multiple myeloma and other cancers. Another direction is to develop more potent and selective 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide inhibitors based on the structure of ACY-241. Finally, there is a need to investigate the potential of ACY-241 in other diseases where 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide plays a role, such as neurodegenerative disorders and inflammatory diseases.
Méthodes De Synthèse
The synthesis of ACY-241 involves the reaction of cyclopropylamine with 4-bromomethylpyridine to form N-cyclopropyl-N-(pyridin-4-ylmethyl)amine. This intermediate is then reacted with 3-aminobutanamide hydrochloride to form 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide.
Applications De Recherche Scientifique
ACY-241 has been extensively studied in preclinical models of multiple myeloma and other cancers. In vitro studies have shown that ACY-241 inhibits the growth of multiple myeloma cells and induces apoptosis (programmed cell death) in these cells. In vivo studies have shown that ACY-241 inhibits tumor growth and prolongs survival in mouse models of multiple myeloma.
Propriétés
IUPAC Name |
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)8-13(17)16(12-2-3-12)9-11-4-6-15-7-5-11/h4-7,10,12H,2-3,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOVUNGGCHYOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)
![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)

